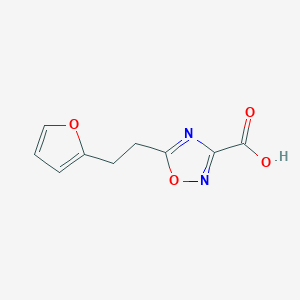![molecular formula C14H28N2O2 B15301324 tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a cyclopentyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentylmethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Employed in the study of enzyme mechanisms and inhibition.
- Used in the synthesis of biologically active molecules .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
作用機序
The mechanism of action of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
類似化合物との比較
- tert-Butyl N-(3-aminopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N,N-bis(3-aminopropyl)carbamate
Comparison:
- tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.
- The cyclopentyl group can influence the compound’s reactivity and interaction with biological targets, making it more suitable for specific applications compared to its analogs .
特性
分子式 |
C14H28N2O2 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC名 |
tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11,15H2,1-3H3,(H,16,17) |
InChIキー |
MLUJWONMLNJGTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)

![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)


![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)

![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
